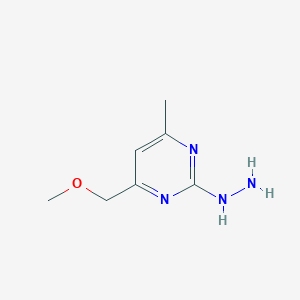

2-肼基-4-(甲氧甲基)-6-甲基嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-Hydrazinyl-4-(methoxymethyl)-6-methylpyrimidine” is likely a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene, and have diverse roles in biochemistry, including serving as components of DNA and RNA .

Molecular Structure Analysis

The molecular structure of a compound like “2-Hydrazinyl-4-(methoxymethyl)-6-methylpyrimidine” would likely involve a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The exact structure would depend on the positions of the hydrazinyl, methoxymethyl, and methyl groups on the ring .Chemical Reactions Analysis

Pyrimidine derivatives can participate in a variety of chemical reactions, but the specific reactions would depend on the functional groups present in the molecule.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “2-Hydrazinyl-4-(methoxymethyl)-6-methylpyrimidine” would depend on its molecular structure. These could include its molecular weight, boiling point, melting point, solubility in various solvents, and stability under different conditions .科学研究应用

合成和结构分析

“2-肼基-4-(甲氧基甲基)-6-甲基嘧啶”的一个主要应用是在合成复杂的嘧啶衍生物中。例如,它已被用于合成吡啶衍生物,揭示了与类似化合物的结构差异,并通过 X 射线衍射、光谱学和溶剂化变色研究提供了对分子间相互作用的见解。这些分析对于理解这些化合物在各个科学领域的化学行为和潜在应用至关重要(Tranfić et al., 2011)。

化学转化和衍生物合成

研究表明,“2-肼基-4-(甲氧基甲基)-6-甲基嘧啶”可以经历各种化学转化以产生新的嘧啶衍生物和稠合的唑嘧啶。这种转化对于开发具有改进的性能和功效的新材料和药物至关重要。例如,唑嘧啶的产生证明了该化合物在产生可用于治疗应用的生物活性分子的作用(Cocco et al., 2000)。

作用机制

Target of Action

The primary target of 2-Hydrazinyl-4-(methoxymethyl)-6-methylpyrimidine is a fungal enzyme, as suggested by its promising inhibitory activity against the pathogenic Candida albicans strain . This suggests that the compound may have potential as an antifungal agent .

Mode of Action

The compound’s mode of action seems to involve its interaction with the target fungal enzyme. The presence of the hydrazone bridge and the additional aromatic phenyl in the 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives improved their affinity for the target fungal enzyme .

Biochemical Pathways

Given its antifungal activity, it is likely that it interferes with pathways essential for fungal growth and survival .

Pharmacokinetics

The slightly reduced oral bioavailability of the 2-hydrazinyl-4-phenyl-1,3-thiazole derivatives may be explained by their higher polarity and increased molecular flexibility, owing to the superior number of rotatable bonds .

Result of Action

The molecular and cellular effects of 2-Hydrazinyl-4-(methoxymethyl)-6-methylpyrimidine’s action are likely related to its inhibitory activity against the pathogenic Candida albicans strain . The compound’s interaction with the target fungal enzyme could lead to the disruption of essential biochemical pathways, thereby inhibiting fungal growth .

安全和危害

属性

IUPAC Name |

[4-(methoxymethyl)-6-methylpyrimidin-2-yl]hydrazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N4O/c1-5-3-6(4-12-2)10-7(9-5)11-8/h3H,4,8H2,1-2H3,(H,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZQGXEFCILUQOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)NN)COC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydrazinyl-4-(methoxymethyl)-6-methylpyrimidine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(benzo[d][1,3]dioxol-5-yl)-N-(4-isopropylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2764144.png)

![4-[Benzyl(methyl)amino]-1,1,1-trifluorobutan-2-ol](/img/structure/B2764146.png)

![5-Methyl-4-[[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,2-oxazole](/img/structure/B2764156.png)

![(7,7-Dimethoxyspiro[3.3]heptan-2-yl)methanamine](/img/structure/B2764160.png)

![N-[4-(methylsulfanyl)benzyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B2764161.png)

![N-[1-(4-methanesulfonylphenyl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2764162.png)